molecular formula C7H4F2O3 B1592664 2,5-Difluoro-4-hydroxybenzoic acid CAS No. 146781-23-9

2,5-Difluoro-4-hydroxybenzoic acid

Cat. No. B1592664
M. Wt: 174.1 g/mol
InChI Key: LKJAHLFAORUKHO-UHFFFAOYSA-N
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Description

“2,5-Difluoro-4-hydroxybenzoic acid” is an organic compound with the chemical formula C7H4F2O3 . It is a white crystalline solid and is less soluble in water but more soluble in organic solvents such as ethanol and acetone .


Synthesis Analysis

The synthesis of similar compounds involves several steps including nitration, esterification, reduction of NO2, diazotization, and hydrolysis . The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .


Molecular Structure Analysis

The molecular formula of “2,5-Difluoro-4-hydroxybenzoic acid” is C7H4F2O3 . The average mass is 174.102 Da and the monoisotopic mass is 174.012848 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nitration, esterification, reduction of NO2, diazotization, and hydrolysis . The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .


Physical And Chemical Properties Analysis

“2,5-Difluoro-4-hydroxybenzoic acid” is a solid at room temperature . The melting point is 210-211°C .

Scientific Research Applications

Hydroxybenzoic acids are a group of bioeffective compounds with excellent biochemical and antioxidant capabilities . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . Due to enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

4-Hydroxybenzoic acid (4-HBA), a type of hydroxybenzoic acid, has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

  • Food Industry : Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics . They are used in a variety of sources like beverage crops, fruits, and vegetables .

  • Medical Industry : Due to the enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are used extensively in the medical industry .

  • Cosmetic Industry : 4-HBA has potential biotechnological applications in cosmetics . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

  • Pharmacy : 4-HBA is used in the pharmacy industry for the production of several value-added bioproducts .

  • Fungicides : 4-HBA has potential applications in the production of fungicides .

  • Biotechnology : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

  • Antioxidant Capabilities : Hydroxybenzoic acids, including 2,5-Dihydroxybenzoic acid (2,5-DHBA), have been observed to have antioxidant capabilities, making them potentially useful in health-related applications .

  • Scavenging Peroxynitrite : Certain hydroxybenzoic acids, including 2,5-DHBA, have been observed to scavenge peroxynitrite, a reactive nitrogen species .

  • Chemical Intermediate : 4-Hydroxybenzoic acid (4-HBA), a type of hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .

  • Biosynthesis : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

  • Production of Bioproducts : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .

Safety And Hazards

The compound is classified as hazardous according to criteria of Safe Work Australia . It has hazard statements H302-H315-H319-H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAHLFAORUKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630620
Record name 2,5-Difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-hydroxybenzoic acid

CAS RN

146781-23-9
Record name 2,5-Difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Tyrakowska, AEMF Soffers, H Szymusiak… - Free Radical Biology …, 1999 - Elsevier
The influence of pH, intrinsic electron donating capacity, and intrinsic hydrogen atom donating capacity on the antioxidant potential of series of hydroxy and fluorine substituted 4-…
Number of citations: 133 www.sciencedirect.com
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com

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